(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide

Description

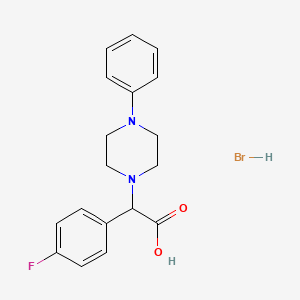

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide is a hydrobromide salt derivative of a piperazine-containing carboxylic acid. Its structure comprises three key moieties:

- 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at the nitrogen, commonly associated with CNS-targeting pharmacophores.

- Acetic acid group: Provides acidity and hydrogen-bonding capacity, influencing solubility and bioavailability.

The hydrobromide salt form improves aqueous solubility and crystallinity, critical for pharmaceutical formulation . Notably, the methyl ester variant of this compound, Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide, has been discontinued due to undisclosed commercial or synthetic challenges .

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2.BrH/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16;/h1-9,17H,10-13H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBMGSPUKMCIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C18H22BrFN2O2

- Molecular Weight: 373.29 g/mol

This compound features a piperazine ring, which is known for its role in various pharmacological activities, particularly in the central nervous system (CNS).

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. A study demonstrated that similar piperazine derivatives show increased serotonin and norepinephrine levels, which are crucial neurotransmitters involved in mood regulation. The compound’s structural similarity suggests it may possess similar properties.

2. Anxiolytic Effects

This compound has been evaluated for its anxiolytic potential. In animal models, it exhibited a reduction in anxiety-like behaviors, as measured by the elevated plus maze and open field tests. The mechanism may involve modulation of the GABAergic system, which is pivotal in anxiety regulation.

3. Antipsychotic Potential

The compound's affinity for dopamine receptors suggests potential antipsychotic properties. Studies have shown that related compounds can antagonize D2 dopamine receptors, which are often implicated in psychotic disorders.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Piperazine Derivatives : A comprehensive review highlighted several piperazine derivatives that demonstrated significant biological activities, including anti-inflammatory and analgesic effects. The findings suggest that this compound could exhibit similar pharmacological profiles due to its structural characteristics .

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems:

- Serotonin Receptors : Modulation of serotonin levels can lead to improved mood and reduced anxiety.

- Dopamine Receptors : Antagonism at D2 receptors may contribute to antipsychotic effects.

- GABA Receptors : Enhancing GABAergic activity can alleviate anxiety symptoms.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of phenylpiperazine compounds exhibit significant antidepressant properties. The presence of the piperazine ring is critical for binding to serotonin receptors, which are pivotal in mood regulation. A study highlighted the synthesis of various piperazine derivatives, including (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, and their evaluation for antidepressant activity through behavioral models in rodents .

Antipsychotic Potential

The compound has been investigated for its antipsychotic effects. Compounds with similar structures have shown promise in modulating dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. The hydrobromide salt form enhances solubility, making it suitable for pharmacological studies .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its capability to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the preparation of hybrid compounds derived from piperazine. This method offers advantages such as reduced reaction times and improved yields compared to conventional synthesis methods .

Conventional Synthesis

The traditional approach involves multi-step reactions starting from readily available piperazine derivatives and fluorinated phenyl compounds. Detailed protocols have been documented in literature, emphasizing the importance of reaction conditions like temperature and solvent choice for optimizing yield and purity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Table 1: Key Structural Differences and Implications

| Compound Name | Substituent Modifications | Pharmacological Implications |

|---|---|---|

| 4-(4-Fluorophenyl)-1-piperazinylacetic acid | Naphthyl group replaces phenyl in piperazine | Increased aromatic surface area may enhance receptor binding affinity or alter selectivity . |

| 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid | Chloro and fluoro substituents on phenyl ring | Enhanced lipophilicity improves membrane permeability; chloro substitution may influence metabolic stability . |

| 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride | Bromo-fluorophenyl substituent and dihydrochloride salt | Bromine increases molecular weight and halogen bonding potential; dihydrochloride salt may offer superior solubility compared to hydrobromide . |

Functional Group Variations

- N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: Replaces acetic acid with acetamide, eliminating acidity.

- Methyl ester derivative (discontinued) : The ester prodrug form requires hydrolysis in vivo to release the active carboxylic acid. Discontinuation suggests challenges in stability or bioavailability .

Salt Forms and Physicochemical Properties

- Hydrobromide vs. Dihydrochloride : Hydrobromide salts (e.g., target compound) typically exhibit lower hygroscopicity than hydrochlorides but may have slower dissolution rates. Dihydrochloride salts (e.g., ) provide higher solubility due to increased ionic strength .

- Trifluoroacetate salts : Observed in piperazinium derivatives (e.g., ), these salts enhance crystallinity but introduce trifluoroacetate counterions, which can complicate toxicity profiles .

Pharmacological Relevance

- CNS Targeting : The 4-phenylpiperazine moiety is prevalent in antipsychotics (e.g., aripiprazole). Fluorophenyl groups enhance binding to dopamine and serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.